molecular formula C16H17BrO B6287460 1-(Benzyloxy)-3-bromo-5-isopropylbenzene CAS No. 2586126-92-1

1-(Benzyloxy)-3-bromo-5-isopropylbenzene

Cat. No. B6287460
CAS RN: 2586126-92-1
M. Wt: 305.21 g/mol
InChI Key: MBWXGDVKYRBLEM-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-bromo-5-isopropylbenzene, also known as 1-Bromo-3-benzyloxy-5-isopropylbenzene, is a common organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is insoluble in water but soluble in common organic solvents. This compound is widely used due to its versatility and its ability to react with other chemicals in a variety of ways.

Scientific Research Applications

1-(Benzyloxy)-3-bromo-5-isopropylbenzene is a versatile compound that is widely used in scientific research. It is commonly used as an intermediate in the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as an additive in the production of polymers and plastics. Additionally, it is used in the synthesis of organic catalysts and as a reagent in organic reactions.

Mechanism of Action

1-(Benzyloxy)-3-bromo-5-isopropylbenzene is a reactive compound that can undergo a variety of reactions depending on the conditions. When heated, it can undergo an elimination reaction to form an alkene. When reacted with a strong base, it can undergo a nucleophilic substitution reaction to form an alkyl bromide. When reacted with an acid, it can undergo an acid-catalyzed elimination reaction to form an alkyne.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

1-(Benzyloxy)-3-bromo-5-isopropylbenzene has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is widely available and can be easily synthesized. It is also a relatively stable compound that is not prone to degradation. However, it is important to note that this compound is highly flammable and should be handled with caution.

Future Directions

1-(Benzyloxy)-3-bromo-5-isopropylbenzene has many potential future directions. It could be used in the synthesis of novel organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It could also be used as an additive in the production of polymers and plastics. Additionally, it could be used in the development of organic catalysts and as a reagent in organic reactions. Finally, it could be used in the development of new materials and technologies, such as nanomaterials and bio-based materials.

Synthesis Methods

1-(Benzyloxy)-3-bromo-5-isopropylbenzene is synthesized through the reaction of benzyl bromide and isopropylbenzene. This reaction is conducted in an anhydrous solvent, such as diethyl ether, and is catalyzed by a strong base, such as sodium hydride. The reaction is conducted at a temperature of -20°C to -30°C for a period of 12-24 hours. The reaction is then quenched with aqueous acid, such as hydrochloric acid, and the resulting product is filtered, washed with water, and dried to yield this compound.

properties

IUPAC Name

1-bromo-3-phenylmethoxy-5-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c1-12(2)14-8-15(17)10-16(9-14)18-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWXGDVKYRBLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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